Molecular Weight Reduction vs. 5-Chlorothiophene and Quinoline Analogs
The target compound has a molecular weight of 344.4 g/mol, which is lower than the 5-chlorothiophene analog (366.9 g/mol) and the quinoline analog (377.4 g/mol) [1], [2]. This places it closer to the optimal oral drug space (≤350 Da for fragment-like properties). The reduced mass may improve ligand efficiency in fragment-based screening while retaining the full TZD warhead.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 344.4 g/mol |
| Comparator Or Baseline | 5-Chlorothiophene analog (CID 76151549): 366.9 g/mol; Quinoline analog (CID 86265735): 377.4 g/mol |
| Quantified Difference | 22.5 g/mol lower vs. chlorothiophene; 33.0 g/mol lower vs. quinoline |
| Conditions | Computed by PubChem 2.1 (PubChem release 2021.05.07) |
Why This Matters
For procurement in fragment-based drug discovery (FBDD) or lead optimization, the target compound's lower molecular weight ( ≤350 Da) offers superior ligand efficiency potential compared to its heavier analogs [2].
- [1] PubChem. Compound Summary for CID 86265721: 3-(1-((2-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/86265721 (accessed 2026-04-29). View Source
- [2] PubChem. Compound Summaries for CID 76151549 and CID 86265735. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
